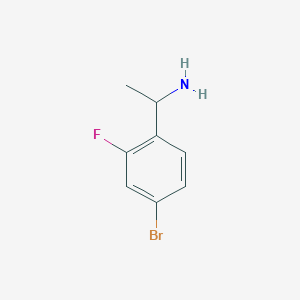

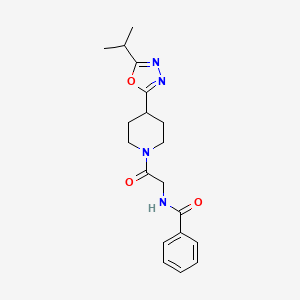

![molecular formula C16H20N4O2S2 B2511868 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 899994-13-9](/img/structure/B2511868.png)

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide is a heterocyclic molecule that appears to be related to the class of compounds that involve the fusion of thiophene and pyrazole rings. These types of compounds are of interest due to their potential pharmacological properties and their use in the synthesis of more complex heterocyclic systems.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the literature. For example, the synthesis of thieno[2,3-b]pyridine derivatives involves the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide followed by cyclization with α-haloketones . Although the specific synthesis of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds within this class typically includes a fused ring system that combines aromatic and non-aromatic rings. The presence of substituents like the tert-butyl group can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo a variety of chemical reactions. For instance, thieno[2,3-b]pyridine derivatives can react with hydrazine hydrate to give carbohydrazide derivatives or with benzoyl isothiocyanate to yield thiourea derivatives . These reactions are indicative of the rich chemistry that such heterocyclic compounds can participate in, suggesting that N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide may also exhibit a diverse range of chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide are not explicitly provided in the papers, related compounds have been characterized by their analytical and spectral data . These properties are crucial for understanding the behavior of the compound in various environments, its potential as a pharmaceutical agent, and its suitability for further chemical modifications.

Applications De Recherche Scientifique

Pyrazole Amide Derivatives in Insecticidal Activity

Research has explored the design, synthesis, and biological activity of new pyrazole amide derivatives. These compounds have shown promising insecticidal activity, particularly against Helicoverpa armigera (cotton bollworm), at low concentrations. Molecular docking results indicated similar binding modes to the ecdysone receptor (EcR) subunit of the heterodimeric receptor, akin to the bound tebufenozide, highlighting their potential in pest control applications (Xi-le Deng et al., 2016).

Catalytic Asymmetric Cycloaddition for Functionalized Cyclopentenes

Acrylamides derived from 3,5-dimethyl-1H-pyrazole have been employed in the asymmetric [3+2] cycloaddition with allenoate for the first time, facilitated by dipeptide-derived bifunctional phosphines. This process affords regiospecific annulation products, demonstrating the utility of pyrazole derivatives in synthesizing complex, functionally rich molecules (Xiaoyu Han et al., 2011).

Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives, synthesized from pyridine-2(1H)-thione, exhibited antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents, demonstrating the broader applicability of thiophene and pyrazole derivatives in medicinal chemistry (M. Gad-Elkareem et al., 2011).

Solid-contact Ion-selective Electrodes for Environmental Sampling

Thioamide derivatives of p-tert-butylcalix[4]arene have been utilized in solid-contact ion-selective electrodes for the determination of lead(II) in environmental samples. This application demonstrates the environmental science relevance of thiophene derivatives, particularly in monitoring and detecting hazardous substances (Marcin Guzinski et al., 2013).

Propriétés

IUPAC Name |

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-16(2,3)20-13(11-8-23-9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-24-10/h4-6H,7-9H2,1-3H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKIUMHIVOHRKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

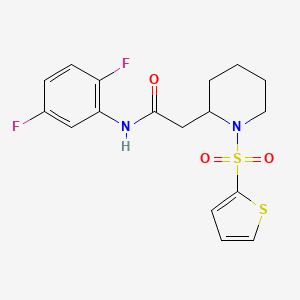

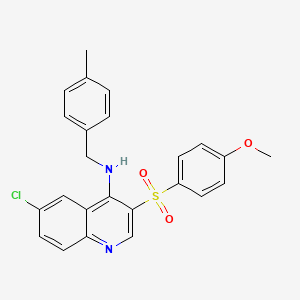

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)

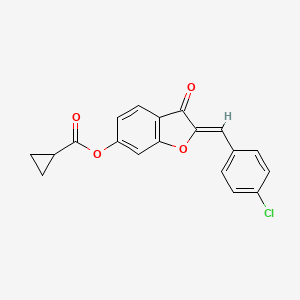

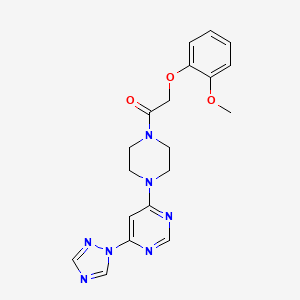

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2511788.png)

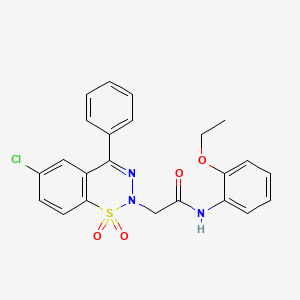

![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)

![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)

![3-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2511802.png)

![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)